molecular formula C13H12N2O4 B3279086 Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 68708-58-7

Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B3279086
CAS No.: 68708-58-7
M. Wt: 260.24 g/mol
InChI Key: RDCVAFNHYXBYCY-UHFFFAOYSA-N
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Description

Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a carbamoyl substituent at the 7-position and an ester group at the 3-position of the 4-oxo-1,4-dihydroquinoline scaffold. This compound belongs to a broader class of 4-oxoquinoline-3-carboxylates, which have been extensively studied for their pharmacological properties, particularly as antibacterial agents . The carbamoyl group (CONH₂) at position 7 distinguishes it from other analogs and may influence its bioavailability, hydrogen-bonding capacity, and target interactions. The synthesis of such derivatives typically involves Gould-Jacobs cyclization or cyclocondensation reactions with sym-1,2-diketones, as seen in related compounds .

Properties

IUPAC Name

ethyl 7-carbamoyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-2-19-13(18)9-6-15-10-5-7(12(14)17)3-4-8(10)11(9)16/h3-6H,2H2,1H3,(H2,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCVAFNHYXBYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of aniline derivatives with ethyl acetoacetate in the presence of a catalyst such as sodium iodide (NaI). The reaction is usually carried out under reflux conditions at a temperature of around 65°C for approximately 28 hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline scaffold is known to interact with various enzymes and receptors, leading to its biological effects. For instance, it may inhibit bacterial DNA gyrase, thereby exhibiting antimicrobial activity. Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 7-position is critical for modulating activity. For example, 7-methoxy derivatives exhibit antimalarial properties , while 7-amino/fluoro analogs are intermediates for antibacterials . The carbamoyl group (CONH₂) in the target compound may improve hydrogen-bonding interactions with biological targets compared to halogens or alkyl groups.

Solubility and Physicochemical Properties :

  • Fluoro substituents (e.g., 7-F) enhance solubility in polar solvents like DMSO .
  • Bulky groups (e.g., 1-cyclopropyl in ) may influence membrane permeability and pharmacokinetics.

Synthetic Accessibility :

  • Halogenated derivatives (Br, Cl) are often intermediates for cross-coupling reactions , whereas carbamoyl groups require specialized reagents like acyl chlorides or carbamoylating agents.

Key Insights:

  • Antibacterial Activity: The target compound’s carbamoyl group may mimic the amine/amide functionalities seen in active quinolones (e.g., ciprofloxacin), but direct activity data are lacking.
  • Substituent Synergy: Combinations like 6-F + 8-OCH₃ (as in ) are common in clinical quinolones, suggesting that the target compound’s 7-CONH₂ could be optimized with additional substituents.

Crystallographic and Structural Data

  • Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-...: Monoclinic crystal system (P2₁/n) with hydrogen-bonding networks involving NH₂ and carbonyl groups .
  • Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-... : Sustained by C–H⋯O and C–H⋯Cl interactions, highlighting the role of halogen bonding .

Biological Activity

Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 61522-55-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₂N₂O₄
  • Molecular Weight : 252.25 g/mol
  • Synonyms : Ethyl 7-carbamoyl-4-oxo-1H-quinoline-3-carboxylate

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including ethyl 7-carbamoyl derivatives, exhibit antimicrobial properties. A study highlighted that quinoxaline derivatives have shown efficacy against protozoan infections such as amoebiasis caused by Entamoeba histolytica. The compounds were found to inhibit the enzyme thioredoxin reductase (EhTrxR), crucial for the survival of the parasite, leading to increased oxidative stress and cell death in treated trophozoites .

Table 1: Antimicrobial Efficacy Against E. histolytica

Compound NameIC₅₀ (μM)Mechanism of Action
Ethyl 7-carbamoyl derivative< 3.56Inhibition of EhTrxR and oxidative stress
Metronidazole4.5Standard treatment

Anti-HIV Activity

Ethyl 7-carbamoyl derivatives have also been investigated for their potential as anti-HIV agents. A series of compounds based on the 4-hydroxyquinoline scaffold demonstrated promising anti-HIV activity with minimal cytotoxicity. Molecular docking studies suggested that these compounds could interact with HIV integrase, inhibiting viral replication effectively .

Table 2: Anti-HIV Activity of Quinoline Derivatives

Compound NameEC₅₀ (µM)Cytotoxicity (CC₅₀) (µM)
Compound with 4-fluorobenzoyl75>100
Ethyl 7-carbamoyl derivativeTBDTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as EhTrxR in E. histolytica, disrupting redox balance and leading to cell death.
  • Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels in target cells, these compounds can induce apoptosis in pathogens.
  • Receptor Interaction : Some derivatives have shown selective binding to cannabinoid receptors (CB₂), suggesting potential use in pain management and anti-inflammatory therapies .

Case Studies and Research Findings

A notable study explored the synthesis and evaluation of various quinoline derivatives for their biological activities. The results indicated that specific substitutions on the quinoline ring significantly enhanced antimicrobial and antiviral activities, with some compounds showing selectivity towards certain pathogens over others .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how can reaction regioselectivity be controlled?

The synthesis typically involves cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by functionalization at the 7-position. For example, ethyl 7-azido intermediates can be reduced to introduce carbamoyl groups (e.g., using stannous chloride in HCl or ethanol under reflux) . Regioselectivity in ethylation or substitution reactions is influenced by steric and electronic factors. Reaction conditions (solvent, temperature, catalyst) must be optimized to favor the desired product, as demonstrated in studies where varying reduction conditions led to distinct products (e.g., ethyl 7,8-diamino derivatives vs. carboxylic acid derivatives) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound and its intermediates?

  • 1H NMR and 13C NMR confirm substitution patterns and aromatic proton environments.
  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester and quinolinone moieties) .
  • X-ray crystallography (using programs like SHELXL ) resolves molecular geometry and intermolecular interactions. For example, crystal structures reveal planar quinolinone rings and hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions) that stabilize the lattice .

Advanced Research Questions

Q. How can conflicting data in reaction outcomes be systematically analyzed, particularly in multi-step syntheses?

Contradictions often arise from competing reaction pathways (e.g., nitro reduction vs. ester hydrolysis). To resolve this:

  • Monitor intermediates using HPLC or TLC at each step.
  • Vary reaction parameters (e.g., solvent polarity, temperature) to isolate kinetic vs. thermodynamic products. For instance, stannous chloride reduction in HCl yields ethyl 7,8-diaminoquinoline-3-carboxylate, while ethanol under reflux promotes ester hydrolysis to carboxylic acid derivatives .
  • Cross-validate with computational methods (DFT calculations) to predict regioselectivity trends.

Q. What strategies enhance the antimicrobial activity of quinolone derivatives derived from this scaffold?

Structural modifications at key positions (e.g., 1-cyclopropyl, 6-fluoro, 8-nitro) improve DNA gyrase inhibition and bacterial permeability. For example:

  • 1-Cyclopropyl substitution enhances Gram-negative activity by optimizing steric interactions with the enzyme .
  • 8-Nitro groups can be reduced to amino groups for further functionalization, as seen in derivatives with tricyclic frameworks (e.g., thiazeto[3,2-a]quinolines) .
  • Crystal structure data (e.g., C–H⋯O/Cl interactions) guide the design of analogs with improved solubility and bioavailability .

Q. How do intermolecular interactions in the solid state influence the physicochemical properties of this compound?

X-ray studies reveal that C–H⋯O hydrogen bonds and π-π stacking dictate packing efficiency and stability. For example:

  • Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro derivatives form ribbons via C–H⋯O (3.065–3.537 Å) and C–H⋯Cl (3.431–3.735 Å) interactions, impacting melting points and hygroscopicity .
  • Modifying substituents (e.g., methoxy vs. nitro groups) alters dihedral angles between aromatic rings, which correlates with solubility and dissolution rates .

Methodological Recommendations

  • For crystallography : Use SHELX programs for structure refinement, ensuring high-resolution data (R-factor < 0.05) .
  • For antimicrobial screening : Follow CLSI guidelines, testing against both Gram-positive (S. aureus) and Gram-negative (E. coli) strains with ciprofloxacin as a positive control .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 7-carbamoyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.